Citidina-5'-monofosfato

Descripción general

Descripción

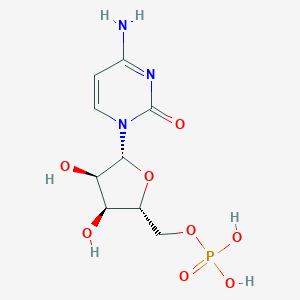

It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound plays a crucial role in various biological processes, including the synthesis of RNA and DNA.

Aplicaciones Científicas De Investigación

Cytidine-5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of various nucleotide derivatives.

Biology: Plays a role in RNA and DNA synthesis, serving as a substrate for kinases.

Industry: Employed in the food industry as an additive and in the pharmaceutical industry for drug synthesis.

Mecanismo De Acción

Target of Action

Cytidine-5’-monophosphate (CMP) primarily targets several enzymes, including Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including nucleotide synthesis and bacterial cell wall synthesis .

Mode of Action

CMP acts as a substrate for these enzymes, participating in their catalytic reactions. For instance, CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Biochemical Pathways

CMP is involved in the pyrimidine metabolism pathway , where it can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase . This reaction is part of the larger process of nucleotide synthesis, which is essential for the creation of DNA and RNA . Additionally, CMP is involved in the synthesis of N-acetylneuraminic acid, a component of gangliosides and glycoproteins .

Pharmacokinetics

It is known that cmp is a small molecule, which suggests it may be readily absorbed and distributed within the body . The metabolism and elimination of CMP are likely to involve its conversion to other nucleotides and nucleosides, as part of normal nucleotide metabolism .

Result of Action

The action of CMP results in the production of CTP, which is a critical component of RNA and DNA . This supports the synthesis of these nucleic acids, enabling gene expression and the transmission of genetic information . Additionally, CMP’s role in the synthesis of N-acetylneuraminic acid contributes to the formation of gangliosides and glycoproteins, which have various functions in the body .

Action Environment

The action of CMP is influenced by various environmental factors. For instance, the activity of the enzymes that CMP targets can be affected by pH and temperature . Additionally, the availability of other substrates and cofactors, such as ATP or GTP for CMP kinase, can influence the rate at which CMP is converted to CDP .

Análisis Bioquímico

Biochemical Properties

Cytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It interacts with various enzymes such as CMP kinase, UMP-CMP kinase, and uridine-cytidine kinase 2 . These interactions are crucial for the formation of CDP and CTP, which are essential for DNA and RNA biosynthesis .

Cellular Effects

Cytidine-5’-monophosphate plays a significant role in cellular processes. It is involved in the synthesis of RNA as it serves as a monomer . Its influence on cell function is primarily through its role in the synthesis of nucleic acids, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cytidine-5’-monophosphate involves its phosphorylation to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .

Temporal Effects in Laboratory Settings

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate plays a crucial role in long-term cellular function, particularly in nucleic acid synthesis.

Dosage Effects in Animal Models

It is known that Cytidine-5’-monophosphate is non-toxic and very well tolerated .

Metabolic Pathways

Cytidine-5’-monophosphate is involved in the metabolic pathway where it can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .

Transport and Distribution

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is transported and distributed in a manner that facilitates these processes.

Subcellular Localization

It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is likely localized in areas of the cell where these processes occur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The chemical synthesis of cytidine-5’-monophosphate involves the reaction between cytidine and phosphorus oxychloride or other phosphorylation agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is terminated by adding ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The water phase is neutralized to pH 3-4 and cooled to crystallize the cytidine-5’-monophosphate .

Industrial Production Methods

In industrial settings, cytidine-5’-monophosphate is often produced using engineered Escherichia coli strains. These strains are modified to enhance cytidine biosynthesis by deleting specific genes involved in competing pathways and negative regulation. The yield of cytidine-5’-monophosphate can be significantly increased by blocking its phosphorylation and overexpressing rate-limiting step genes .

Análisis De Reacciones Químicas

Types of Reactions

Cytidine-5’-monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations. It can be phosphorylated to cytidine diphosphate and cytidine triphosphate by specific kinases .

Common Reagents and Conditions

Phosphorylation: Utilizes ATP or GTP as phosphate donors in the presence of kinases.

Hydrolysis: Involves the use of water and specific enzymes to break down RNA into its nucleotide components.

Major Products Formed

Cytidine Diphosphate (CDP): Formed by the phosphorylation of cytidine-5’-monophosphate.

Cytidine Triphosphate (CTP): Further phosphorylation of cytidine diphosphate.

Comparación Con Compuestos Similares

Cytidine-5’-monophosphate is unique among nucleotides due to its specific structure and function. Similar compounds include:

Deoxycytidine Monophosphate: Lacks an oxygen atom on the ribose sugar.

Uridine Monophosphate: Contains uracil instead of cytosine as the nucleobase.

These compounds share similar roles in nucleotide metabolism but differ in their specific functions and applications.

Actividad Biológica

5'-Cytidylic acid, also known as cytidine monophosphate (CMP), is a nucleotide that plays a crucial role in various biological processes, including RNA synthesis, metabolism, and cellular signaling. This article provides a comprehensive overview of the biological activities associated with 5'-Cytidylic acid, supported by relevant data tables, case studies, and research findings.

Biological Functions

1. Role in Nucleotide Metabolism

5'-Cytidylic acid is involved in the synthesis of RNA and serves as a precursor for other nucleotides. It participates in the de novo synthesis pathway for pyrimidine nucleotides, which are essential for nucleic acid formation.

2. Cellular Signaling

Research indicates that CMP can act as a signaling molecule in various cellular processes. It has been shown to influence the activity of certain enzymes and receptors, thereby playing a role in signal transduction pathways.

3. Interaction with Metal Ions

Studies have demonstrated that 5'-Cytidylic acid interacts with metal ions such as Mg²⁺ and Ca²⁺, which can affect its stability and biological activity. These interactions are critical for its function in enzymatic reactions and structural integrity within nucleic acids .

Case Studies

-

Enzymatic Activity

A study on the enzymatic activity of cytidine monophosphate showed that it is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two key intermediates in the synthesis of isoprenoid compounds . The enzyme responsible for this conversion has been identified as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. -

Clinical Implications

Research has highlighted the potential role of CMP in treating conditions related to nucleotide deficiencies. For instance, individuals with hereditary hemolytic anemia and pyrimidine 5'-nucleotidase deficiency exhibit altered CMP metabolism, leading to clinical manifestations that could be targeted through therapeutic interventions involving CMP supplementation .

Data Table: Biological Activities of 5'-Cytidylic Acid

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-80-4 | |

| Record name | Polycytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50889322 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-37-6 | |

| Record name | Cytidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Cytidylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Cytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.